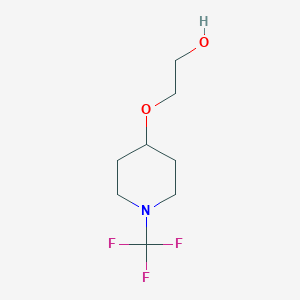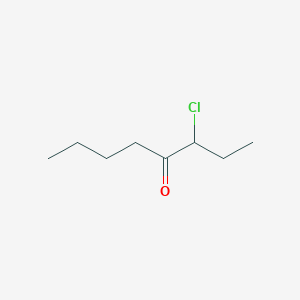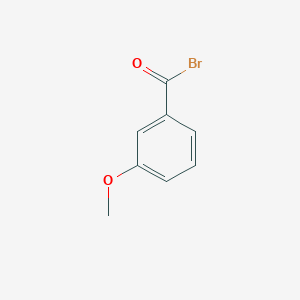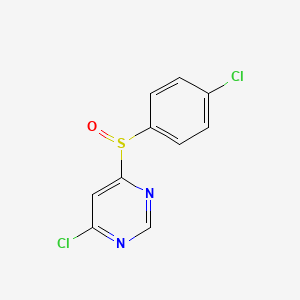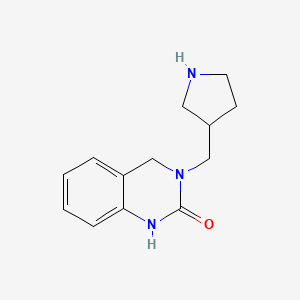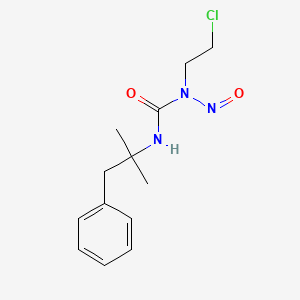
1-(2-Chloroethyl)-3-(alpha,alpha-dimethylphenethyl)-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their alkylating properties and are often used in chemotherapy due to their ability to cross-link DNA, thereby inhibiting cancer cell growth.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea typically involves the reaction of a chloroethylamine with a nitrosating agent under controlled conditions. The reaction may proceed as follows:
Starting Materials: 2-chloroethylamine and 1,1-dimethyl-2-phenylethylamine.
Reaction: The amines are reacted with a nitrosating agent such as sodium nitrite in the presence of an acid (e.g., hydrochloric acid) to form the nitrosourea compound.
Conditions: The reaction is usually carried out at low temperatures to prevent decomposition of the nitrosourea.
Industrial Production Methods
Industrial production of nitrosoureas often involves similar synthetic routes but on a larger scale. The process must be carefully controlled to ensure the purity and stability of the final product, as nitrosoureas can be sensitive to heat and light.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea can undergo several types of chemical reactions, including:
Alkylation: The compound can alkylate DNA and proteins, leading to cross-linking and inhibition of cellular processes.
Hydrolysis: In aqueous environments, the compound can hydrolyze to form various by-products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Alkylation: Typically occurs under physiological conditions (pH 7.4, 37°C).
Hydrolysis: Can occur in the presence of water or aqueous buffers.
Oxidation/Reduction: May require specific oxidizing or reducing agents.
Major Products Formed
Alkylation: Cross-linked DNA or proteins.
Hydrolysis: Various by-products, including amines and alcohols.
Oxidation/Reduction: Oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its DNA-alkylating properties.
Industry: May be used in the development of new materials or chemical processes.
Wirkmechanismus
The primary mechanism of action of N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea involves the alkylation of DNA. The compound forms covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This ultimately results in cell death, making it effective against rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carmustine (BCNU): Another nitrosourea used in chemotherapy.
Lomustine (CCNU): Similar to carmustine but with different pharmacokinetics.
Semustine (MeCCNU): A methylated derivative of carmustine.
Uniqueness
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea is unique due to its specific chemical structure, which may confer different pharmacological properties compared to other nitrosoureas. Its unique substituents may affect its stability, reactivity, and interactions with biological targets.
Eigenschaften
CAS-Nummer |
33021-93-1 |
|---|---|
Molekularformel |
C13H18ClN3O2 |
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(2-methyl-1-phenylpropan-2-yl)-1-nitrosourea |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,10-11-6-4-3-5-7-11)15-12(18)17(16-19)9-8-14/h3-7H,8-10H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
HNFHQWTYUXBRNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CC=C1)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)


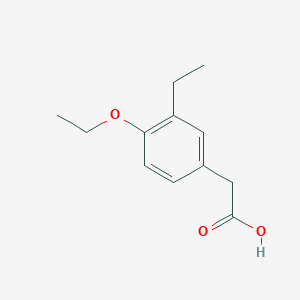
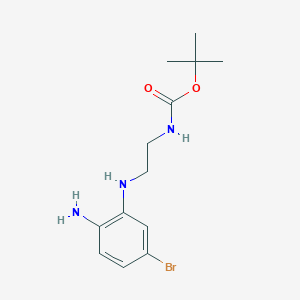


![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
